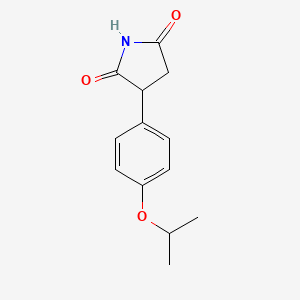

3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione

Übersicht

Beschreibung

3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione, commonly known as IPPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. IPPD belongs to the class of pyrrolidine derivatives and is synthesized through a multistep process involving the reaction of 4-isopropoxybenzaldehyde with malonic acid and ammonium acetate.

Wirkmechanismus

The exact mechanism of action of IPPD is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various cellular signaling pathways. IPPD has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. Additionally, IPPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the regulation of inflammation.

Biochemical and Physiological Effects:

IPPD has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. IPPD has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. Additionally, IPPD has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. Finally, IPPD has been shown to protect neurons from oxidative damage and promote neuronal survival, making it a potential candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

IPPD exhibits several advantages for lab experiments, including high purity, stability, and solubility in various solvents. Additionally, IPPD exhibits excellent regioselectivity and high yields in organic synthesis reactions. However, IPPD also exhibits several limitations, including its high cost and potential toxicity at high concentrations.

Zukünftige Richtungen

IPPD research has several potential future directions, including the development of new synthetic routes with improved yields and reduced costs. Additionally, the potential applications of IPPD in the treatment of neurodegenerative diseases and the development of new materials with unique properties warrant further investigation. Finally, the elucidation of the exact mechanism of action of IPPD and its potential interactions with other cellular signaling pathways may provide new insights into its pharmacological effects and potential therapeutic applications.

Conclusion:

IPPD is a unique chemical compound that exhibits several potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method of IPPD involves a multistep process that yields high purity and stability. IPPD exhibits several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. IPPD exhibits several advantages for lab experiments, including high purity, stability, and solubility, but also exhibits limitations such as high cost and potential toxicity. IPPD research has several potential future directions, including the development of new synthetic routes, potential therapeutic applications, and the elucidation of its mechanism of action.

Wissenschaftliche Forschungsanwendungen

IPPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, IPPD has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, IPPD has been used as a building block for the synthesis of various polymers and copolymers, exhibiting unique properties such as high thermal stability and excellent mechanical strength. In organic synthesis, IPPD has been used as a reagent for the synthesis of various heterocyclic compounds, exhibiting excellent regioselectivity and high yields.

Eigenschaften

IUPAC Name |

3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(2)17-10-5-3-9(4-6-10)11-7-12(15)14-13(11)16/h3-6,8,11H,7H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLLMIGGBZSJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950637 | |

| Record name | 5-Hydroxy-3-{4-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

27950-88-5 | |

| Record name | Succinimide, 2-(p-isopropoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027950885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-{4-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the evidence for Pufemide's anticonvulsant activity?

A1: Studies demonstrate that Pufemide effectively antagonizes seizures induced by various methods in animal models. In one study, Pufemide significantly reduced the severity of seizures induced by corazole (pentylenetetrazol), a GABA antagonist, in mice. [] It also showed efficacy in models of electroshock-induced seizures and kindling seizures, a model of chronic epilepsy. [, ] These findings suggest that Pufemide possesses broad-spectrum anticonvulsant activity.

Q2: Does Pufemide exhibit any psychotropic effects?

A2: Research indicates that Pufemide, alongside its anticonvulsant properties, displays psychotropic effects. In animal models, Pufemide administration was associated with anxiolytic (anti-anxiety) and sedative effects. [, ] Interestingly, it also demonstrated potential in restoring memory function in rats with experimentally induced amnesia. [] These findings highlight the potential for Pufemide to address both epileptic seizures and associated neuropsychiatric symptoms.

Q3: How does Pufemide compare to other antiepileptic drugs?

A3: Comparative studies suggest that Pufemide may offer advantages over some existing antiepileptic drugs. For instance, one study found that Pufemide was more effective than ethosuximide and pufemide in antagonizing corazole-induced seizures in mice. [] Furthermore, its toxicity profile appears favorable, with a higher median lethal dose (LD50) compared to the tested drugs. [] These findings suggest a potentially wider therapeutic window for Pufemide.

Q4: What are the limitations of current research on Pufemide?

A4: Despite promising initial findings, research on Pufemide is limited compared to other established antiepileptic drugs. While animal studies provide valuable insights into its potential, more research, including clinical trials, is needed to fully elucidate its efficacy, safety profile, and optimal therapeutic use in humans. Moreover, its precise mechanism of action at the molecular level remains to be fully characterized.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3-tetrafluoropropyl 5-[(4-iodophenyl)amino]-5-oxopentanoate](/img/structure/B4695573.png)

![2,5-difluoro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4695578.png)

![4-{[1-(3-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4695579.png)

![N-ethyl-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4695592.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4695595.png)

![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4695600.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)

![3-{[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4695625.png)

![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)

![4-(4-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4695657.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695665.png)